泼尼松21-硫酸酯钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a prodrug of prednisolone, an adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties . This compound is primarily used in medical applications due to its ability to modulate the immune response and reduce inflammation.

科学研究应用

Prednisone 21-Sulfate Ester Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of glucocorticoids.

Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: It is utilized in the development of new anti-inflammatory and immunosuppressive therapies.

Industry: The compound is employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoids

作用机制

Target of Action

Prednisone 21-Sulfate Ester Sodium Salt, like its parent compound Prednisone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Prednisone 21-Sulfate Ester Sodium Salt binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

Prednisone 21-Sulfate Ester Sodium Salt affects several biochemical pathways. It is metabolized in the liver to its active form, prednisolone . Prednisolone then exerts its effects by modulating a variety of ion channels, transporters, and enzymes . The modulation of these biochemical pathways leads to downstream effects such as decreased inflammation and immune response .

Pharmacokinetics

Prednisone 21-Sulfate Ester Sodium Salt shares similar pharmacokinetic properties with Prednisone. Prednisone is absorbed in the body with a bioavailability of 50% to 90% . It is metabolized in the liver to its active form, prednisolone . The elimination half-life of Prednisone is approximately 2 to 3 hours . These properties influence the bioavailability of Prednisone 21-Sulfate Ester Sodium Salt.

Result of Action

The binding of Prednisone 21-Sulfate Ester Sodium Salt to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in molecular and cellular effects such as reduced leukocyte migration, decreased capillary permeability, and reduced lymphatic system activity .

Action Environment

The action of Prednisone 21-Sulfate Ester Sodium Salt can be influenced by various environmental factors. For instance, the conversion of Prednisone to Prednisolone may be impaired in patients with liver disease . Additionally, steroid salts like Prednisone 21-Sulfate Ester Sodium Salt are usually highly water-soluble and can be administered intravenously . This property can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Prednisone 21-Sulfate Ester Sodium Salt is a potential colon-specific prodrug of prednisolone .

Cellular Effects

The cellular effects of Prednisone 21-Sulfate Ester Sodium Salt are largely due to its role as a prodrug of prednisolone . Prednisolone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Prednisone 21-Sulfate Ester Sodium Salt involves its conversion to prednisolone in the body . Prednisolone exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Prednisone 21-Sulfate Ester Sodium Salt has been investigated as a colon-specific prodrug of prednisolone using rats as test animals

Metabolic Pathways

Prednisone is metabolized to various compounds in the body, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV)

准备方法

The synthesis of Prednisone 21-Sulfate Ester Sodium Salt involves the esterification of prednisone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require mild temperatures and controlled pH to ensure the stability of the ester bond . Industrial production methods often involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Prednisone 21-Sulfate Ester Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release prednisone and sulfuric acid.

Oxidation: The compound can be oxidized to form various metabolites, including prednisolone.

Reduction: Reduction reactions can convert the compound back to its parent steroid, prednisone.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are prednisone, prednisolone, and their respective metabolites .

相似化合物的比较

Similar compounds to Prednisone 21-Sulfate Ester Sodium Salt include:

Prednisolone 21-Sulfate Ester Sodium Salt: Another prodrug of prednisolone with similar anti-inflammatory properties.

Dexamethasone 21-Phosphate: A glucocorticoid with a phosphate ester at the C21 position, used for its potent anti-inflammatory effects.

Hydrocortisone 21-Sulfate: A sulfate ester of hydrocortisone, used in various inflammatory conditions

Prednisone 21-Sulfate Ester Sodium Salt is unique due to its specific esterification at the C21 position, which enhances its solubility and bioavailability compared to its parent compound, prednisone .

属性

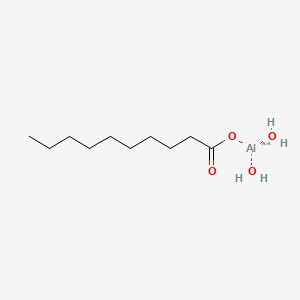

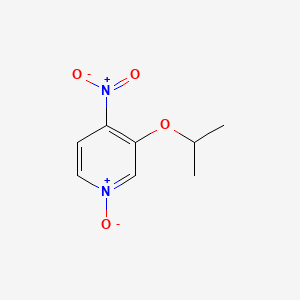

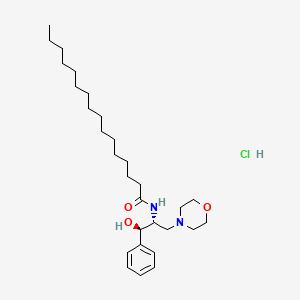

CAS 编号 |

113092-08-3 |

|---|---|

分子式 |

C21H25NaO8S |

分子量 |

460.5 g/mol |

IUPAC 名称 |

sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |

InChI 键 |

ZMVGUXHVPPAVPS-HNGAPHHWSA-M |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |

手性 SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+] |

规范 SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+] |

同义词 |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

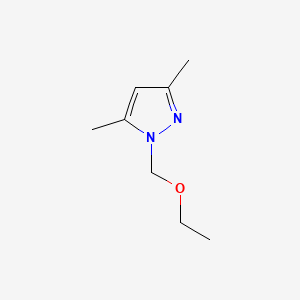

![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)